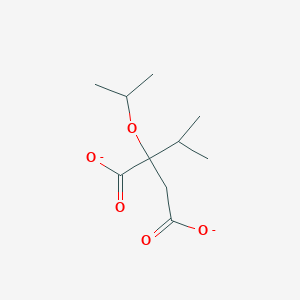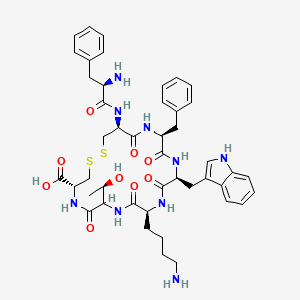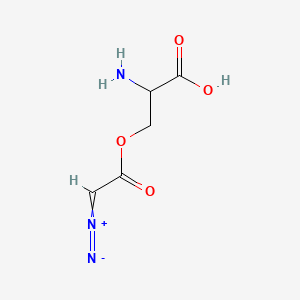
1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . This compound is commonly used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrochloride can be synthesized through several methods:
Direct Combination: Hydrogen chloride gas can be formed by the direct combination of chlorine gas and hydrogen gas at temperatures above 250°C.
Reaction with Sulfuric Acid: In the laboratory, hydrochloride is often prepared by heating sodium chloride with concentrated sulfuric acid. The reaction is as follows: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HCl} ]
Chlorination Byproducts: Hydrochloride is also produced as a byproduct in various chlorination processes, such as the production of vinyl chloride from ethylene.
Industrial Production Methods
Industrially, hydrochloride is produced through:
Electrolytic Process: Brine (a concentrated solution of sodium chloride) undergoes electrolysis to produce chlorine gas, which then reacts with hydrogen gas to form hydrogen chloride.
Recovery from Waste Incineration: Hydrogen chloride can be recovered from gases produced during the incineration of chlorine-containing waste.
Analyse Chemischer Reaktionen
Hydrochloride undergoes several types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
Hydrochloride has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of hydrochloride depends on its specific application. These ions can then participate in various chemical reactions, such as acid-base neutralization and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Hydrochloride is often compared with other similar compounds, such as:
Hydrogen Chloride: Hydrogen chloride is a gas at room temperature, while hydrochloride is typically found in aqueous solutions.
Hydrochloric Acid: Hydrochloric acid is an aqueous solution of hydrogen chloride and is a strong acid.
Other Halides: Hydrochloride is similar to other halides, such as hydrobromide and hydroiodide, but differs in its reactivity and properties.
Hydrochloride’s unique properties, such as its strong acidity and ability to form stable salts, make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C11H19NO5 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8?/m1/s1 |
InChI-Schlüssel |
MZMNEDXVUJLQAF-GVHYBUMESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1C(=O)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)







![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)


![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
